molecular formula C12H18N4OS B11856840 2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol

2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B11856840
M. Wt: 266.37 g/mol
InChI Key: UPBUJDDLUJXQIX-UHFFFAOYSA-N
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Description

2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol is a heterocyclic compound that features a pyrimidine ring fused with a thieno ring and a pyrrolidine moiety. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves the reaction of pyrrolidine with a chlorinated pyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor. It also inhibits various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol is unique due to its fused thieno-pyrimidine ring system combined with a pyrrolidine moiety. This structural combination imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H18N4OS

Molecular Weight

266.37 g/mol

IUPAC Name

2-[(2-pyrrolidin-1-yl-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C12H18N4OS/c17-6-3-13-11-9-7-18-8-10(9)14-12(15-11)16-4-1-2-5-16/h17H,1-8H2,(H,13,14,15)

InChI Key

UPBUJDDLUJXQIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(CSC3)C(=N2)NCCO

Origin of Product

United States

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